Bienvenue dans la boutique en ligne BenchChem!

N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide

physicochemical characterization solid-state properties reference standard qualification

N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide (CAS 57415-36-8), formally designated as Flecainide EP Impurity E, is a 2,5-bis(trifluoroethoxy)benzamide derivative bearing a 2-pyridylmethyl substituent on the amide nitrogen. It is a white crystalline solid (free base m.p.

Molecular Formula C17H14F6N2O3
Molecular Weight 408.29 g/mol
CAS No. 57415-36-8
Cat. No. B194607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
CAS57415-36-8
SynonymsN-(2-Pyridinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide ;  2,5-Bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide; 
Molecular FormulaC17H14F6N2O3
Molecular Weight408.29 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
InChIInChI=1S/C17H14F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h1-7H,8-10H2,(H,25,26)
InChIKeyYCKWLOJVFNPJAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide (CAS 57415-36-8): Procurement-Relevant Identity and Regulatory Context


N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide (CAS 57415-36-8), formally designated as Flecainide EP Impurity E, is a 2,5-bis(trifluoroethoxy)benzamide derivative bearing a 2-pyridylmethyl substituent on the amide nitrogen [1]. It is a white crystalline solid (free base m.p. 102–104 °C; hydrochloride salt m.p. 193 °C) with molecular formula C₁₇H₁₄F₆N₂O₃ and molecular weight 408.29 g/mol [1][2]. The compound serves both as a specified impurity in flecainide acetate drug substance per European Pharmacopoeia monographs and as the immediate synthetic precursor to flecainide, to which it is converted by catalytic hydrogenation of the pyridine ring [1][3].

Why Generic Substitution Fails: Structural Determinants of Differentiation for N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide (CAS 57415-36-8)


Replacement of this compound with flecainide, other flecainide impurities, or in-class benzamide analogs is not scientifically valid without explicit experimental justification. The pyridine ring of the target compound imparts a pKa and hydrogen-bonding character fundamentally distinct from the saturated piperidine ring of flecainide (pKa ~9.3 for piperidine vs ~5.2 for pyridine), altering solubility, chromatographic behavior, and potential biological interactions [1]. Within the same patent family, even regioisomeric pyridyl variants (2-pyridylmethyl, 3-pyridylmethyl, 4-pyridyl) exhibit markedly different melting points and crystallinity, demonstrating that the position of the nitrogen atom alone drives measurable physicochemical differentiation [2]. The quantitative evidence below establishes that procurement decisions must be compound-specific.

Product-Specific Quantitative Evidence Guide: N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide


Melting Point and Salt Form Differentiation vs. Regioisomeric Pyridyl Analogs

The free base of the target 2-pyridylmethyl compound exhibits a melting point of 102–104 °C, while its hydrochloride salt melts at 193 °C [1]. In head-to-head comparison within the same patent disclosure, the 3-pyridyl positional isomer (2,5-bis(2,2,2-trifluoroethoxy)-N-(3-pyridyl)benzamide) melts at 114–117 °C as the free base [1]. The 4-pyridyl isomer hydrochloride melts at 164.5–166.5 °C [1]. These differences—12–15 °C for the free base and ~28 °C for the hydrochloride salts—provide definitive identity confirmation and purity assessment benchmarks that cannot be interchanged between analogs.

physicochemical characterization solid-state properties reference standard qualification

Synthetic Intermediacy: The Definitive Functional Differentiation from Flecainide

The target compound is the direct synthetic precursor to flecainide. Patent US 2010/0184990 explicitly discloses that N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide (II) upon catalytic hydrogenation (PtO₂, acetic acid, H₂) affords N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide (flecainide) [1]. The patent claims an improved process yielding this intermediate in 'vastly improved yields and quality' through a mixed anhydride method at −10 to −50 °C [1]. In contrast, flecainide itself cannot serve as a precursor for any synthetic step; its piperidine ring is already saturated. This establishes a unidirectional, non-interchangeable functional relationship.

process chemistry flecainide synthesis catalytic hydrogenation intermediate qualification

Chromatographic Resolvability: Baseline Separation from Flecainide and Co-occurring Impurities Under Validated UPLC Conditions

A validated UPLC-MS method (Bhavani et al., 2019) achieved baseline separation of flecainide acetate and four related impurities—A, B, D, and E (the target compound)—using a Waters Acquity BEH C18 column (100 × 2.1 mm, 1.7 µm), mobile phase of 10 mM ammonium formate (A) and acetonitrile (B) in gradient elution (T₀ = 15% B, T₃ = 90% B), flow rate 0.3 mL/min [1]. Under these conditions, Impurity E (the target) is chromatographically resolved from flecainide and from Impurities A, B, and D [1]. While the paper reports qualitative resolution, the validated specificity demonstrates that the target compound possesses a unique retention characteristic distinguishable from all other co-eluting species. In the absence of Impurity E reference standard, the method cannot be validated for specificity per ICH Q2(R1).

analytical method validation impurity profiling UPLC-MS pharmacopoeial compliance

Basicity-Driven Pharmacological Differentiation: Class-Level Inference from Structure-Activity Relationships

Banitt et al. (1977) established that antiarrhythmic activity in this chemical series is 'strongly influenced by the basicity of the amine nitrogen and the nature of the link between heterocycle and amide nitrogen' [1]. The pyridine nitrogen of the target compound (pKa conjugate acid ~5.2) is substantially less basic than the piperidine nitrogen of flecainide (pKa conjugate acid ~9.3), a difference of approximately four orders of magnitude in protonation state at physiological pH. Consequently, the target compound is not expected to exhibit class Ic antiarrhythmic activity comparable to flecainide. The original Banitt paper evaluated only piperidine-based compounds for in vivo antiarrhythmic efficacy in mice; pyridine analogs were prepared exclusively as synthetic intermediates rather than pharmacological candidates, consistent with the SAR principle [1][2].

antiarrhythmic activity structure-activity relationship amine basicity sodium channel blockade

Regulatory Provenance: Pharmacopoeial Specification as Flecainide EP Impurity E

The target compound is codified as Flecainide EP Impurity E under the European Pharmacopoeia (EP) monograph for flecainide acetate [1][2]. This designation carries specific regulatory implications: the compound must be available as a fully characterized reference standard (with IR, NMR, MS, HPLC purity data) for use in analytical method development, method validation (AMV), and quality control (QC) testing of flecainide drug substance and drug product [3]. The EP specification imposes identity and purity requirements that differentiate it from other flecainide-related substances (Impurities A, B, C, D, F, etc.), each with distinct CAS numbers and acceptance criteria [1]. No other compound can substitute for Impurity E in compendial testing without a full method re-validation and regulatory supplement.

pharmacopoeial compliance reference standard ANDA submission quality control

Best Research and Industrial Application Scenarios for N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide (CAS 57415-36-8)


Flecainide Process Development and Intermediate Scale-Up

As the immediate synthetic precursor to flecainide, the target compound is procured for catalytic hydrogenation optimization. The improved mixed-anhydride process (US 2010/0184990) yields this intermediate at −10 to −50 °C with 'vastly improved yields and quality' relative to earlier methods [1]. Process chemists require this specific intermediate, not flecainide or other impurities, to validate in-process controls and yield optimization studies.

Pharmacopoeial Reference Standard for Impurity Testing in Generic Flecainide ANDA Submissions

The compound is explicitly required as Flecainide EP Impurity E for analytical method development, method validation (AMV), and QC release testing under the European Pharmacopoeia monograph [2][3]. Validated UPLC-MS methods achieve baseline resolution of this impurity from flecainide and co-occurring Impurities A, B, and D [4]. Procurement of this exact CAS-numbered reference standard is mandatory for regulatory submission; substitution with any other impurity or with flecainide itself invalidates the specificity validation.

Melting Point-Based Identity Confirmation in Quality Control Laboratories

The distinct melting point signature—free base 102–104 °C, hydrochloride salt 193 °C—provides a rapid, low-cost identity test that differentiates the target from the 3-pyridyl isomer (free base 114–117 °C) and the 4-pyridyl isomer (HCl salt 164.5–166.5 °C) [5]. QC laboratories procuring this compound can implement melting point as a decisive orthogonal identity check prior to chromatographic release testing, reducing the risk of mislabeling or cross-contamination with regioisomeric impurities.

Structure-Activity Relationship (SAR) Studies on Benzamide Antiarrhythmics

The 2-pyridylmethyl substituent introduces a pyridine nitrogen with pKa ~5.2, in contrast to the piperidine nitrogen of flecainide (pKa ~9.3), providing a four-order-of-magnitude difference in protonation at physiological pH [6]. This compound serves as a key comparator in SAR studies investigating the role of heterocycle basicity on Nav1.5 sodium channel binding. Researchers evaluating this series should note that the Banitt et al. (1977) SAR framework predicts negligible antiarrhythmic activity for the pyridine analog, making it appropriate as a negative control or as a tool to study basicity-dependent pharmacology [6].

Quote Request

Request a Quote for N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.